molecular formula C11H13N B14429009 N-(Cyclopent-2-en-1-yl)aniline CAS No. 84487-57-0

N-(Cyclopent-2-en-1-yl)aniline

Cat. No.: B14429009
CAS No.: 84487-57-0
M. Wt: 159.23 g/mol
InChI Key: QAYRRVZQQSHXRU-UHFFFAOYSA-N
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Description

N-(Cyclopent-2-en-1-yl)aniline is a substituted aniline derivative featuring a cyclopentene ring attached to the nitrogen atom of the aniline group.

Properties

CAS No.

84487-57-0

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-cyclopent-2-en-1-ylaniline

InChI

InChI=1S/C11H13N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-4,6-8,11-12H,5,9H2

InChI Key

QAYRRVZQQSHXRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopent-2-en-1-yl)aniline typically involves the reaction of cyclopent-2-en-1-ylamine with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as distillation or recrystallization, are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopent-2-en-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(Cyclopent-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and other biochemical processes. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

N-(Cyclopent-2-en-1-yl)aniline is structurally distinct from other substituted anilines, with key differences arising from the size of the unsaturated ring, substituent position, and electronic effects. Below is a comparative analysis:

Compound Structure Key Features
This compound Aniline with cyclopent-2-en-1-yl group on nitrogen Five-membered unsaturated ring; enhanced conjugation potential
N-(cyclohex-2-en-1-yl)-N-methylaniline Cyclohexene ring + methyl group on nitrogen Six-membered unsaturated ring; steric bulk modifies reactivity
2-(Cyclopent-2-en-1-yl)aniline Cyclopentene substituent on the ortho position of the benzene ring Planar distortion alters electronic properties in polyaniline copolymers
N-(2-(thiophen-2-yl)ethyl)aniline Thiophene-ethyl chain on nitrogen Heteroaromatic influence on redox behavior

Physicochemical Properties

Property This compound N-(cyclohex-2-en-1-yl)-N-methylaniline 2-(Cyclopent-2-en-1-yl)aniline
Molecular Weight ~159 g/mol* 189.29 g/mol 159 g/mol*
Solubility Organic solvents (e.g., DCM, THF) Similar Polar aprotic solvents
Conjugation Effects High (planar N-cyclopentenyl) Moderate (steric hindrance) Moderate (benzene ring distortion)

*Calculated based on molecular formula (C₁₁H₁₃N).

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